
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 2,2-diphenylethyl group and two methoxy groups at the 5 and 6 positions. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Diphenylethyl Group: The 2,2-diphenylethyl group can be introduced via Friedel-Crafts alkylation, where the tetrahydroisoquinoline core reacts with a diphenylethyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy groups, yielding the corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain natural alkaloids.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism or interact with receptors in the central nervous system, affecting signal transduction pathways.
類似化合物との比較
1-(2,2-Diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(2,2-Diphenylethyl)-3,4-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(2,2-Diphenylethyl)-5,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxyl groups instead of methoxy groups can lead to different hydrogen bonding interactions and solubility properties.
1-(2,2-Diphenylethyl)-5,6-dimethoxy-3,4-dihydroisoquinoline: The reduction of the tetrahydroisoquinoline core to a dihydroisoquinoline can alter the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
特性
CAS番号 |
802914-18-7 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
1-(2,2-diphenylethyl)-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C25H27NO2/c1-27-24-14-13-20-21(25(24)28-2)15-16-26-23(20)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,22-23,26H,15-17H2,1-2H3 |
InChIキー |
KMNZRDJTHNNCDT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
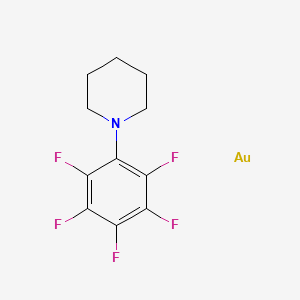
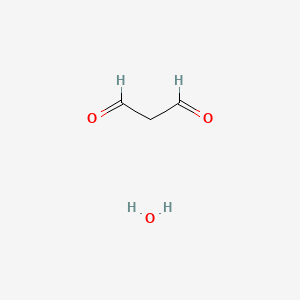

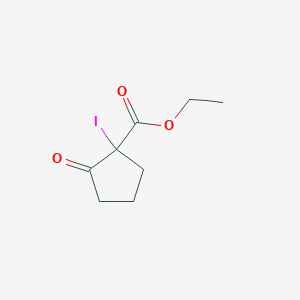
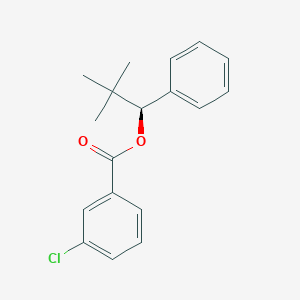
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
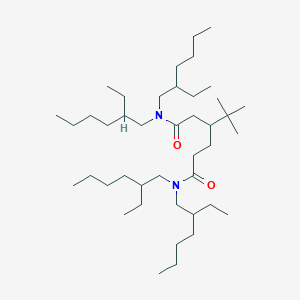



![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
